2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde
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Overview
Description
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5. It is also known by the name grandinol. This compound is characterized by the presence of three hydroxyl groups and a 3-methylbutanoyl group attached to a benzaldehyde core. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde typically involves multiple steps. One common method starts with pyrogallol as the initial raw material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . The phenolic hydroxyl groups are protected to prevent unwanted reactions during the formylation step, where a formyl group is introduced. Finally, the protecting groups are removed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, minimizing waste, and ensuring safety, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzoic acid.
Reduction: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can react with nucleophiles in biological systems, potentially modifying proteins and enzymes. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
2,4,6-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Similar structure but with different substituents.
Uniqueness
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
78423-49-1 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C12H14O5/c1-6(2)3-9(15)11-10(16)4-8(14)7(5-13)12(11)17/h4-6,14,16-17H,3H2,1-2H3 |
InChI Key |
MSHCPNLVMAMKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C(=C1O)C=O)O)O |
Origin of Product |
United States |
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